1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
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Overview
Description
1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a complex organic compound that features a piperidine-2,6-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione typically involves multiple steps:
Formation of Piperidine-2,6-dione Core: This can be achieved through the condensation of iminodiacetic acid with various amines under microwave irradiation, resulting in high yields of piperidine-2,6-dione derivatives.
Introduction of Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced via a condensation reaction with furan-2-carboxylic acid.
Sulfonylation: The sulfonyl group is introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the furan-2-carbonyl piperazine derivative with the piperidine-2,6-dione core under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anticancer activity through the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Piperazine-2,6-dione Derivatives: These compounds share the piperazine-2,6-dione core and exhibit similar biological activities.
Furan-2-carbonyl Derivatives: Compounds with the furan-2-carbonyl group also show potential in medicinal chemistry due to their ability to interact with biological targets.
Uniqueness: 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is unique due to the combination of the piperidine-2,6-dione core with the furan-2-carbonyl and sulfonyl groups. This unique structure enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c20-14-4-1-5-15(21)19(14)10-12-26(23,24)18-8-6-17(7-9-18)16(22)13-3-2-11-25-13/h2-3,11H,1,4-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVBLOMXKIEHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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